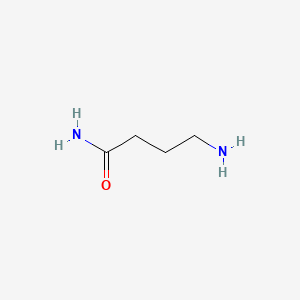
4-Aminobutanamide
Descripción general
Descripción
4-Aminobutanamide, also known as Butanamide, 4-amino-, is a chemical compound with the molecular formula C4H10N2O . It has an average mass of 102.135 Da and a monoisotopic mass of 102.079315 Da .
Molecular Structure Analysis
The molecular structure of 4-Aminobutanamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has several physical and chemical properties such as a density of 1.0±0.1 g/cm3, a boiling point of 300.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Physical And Chemical Properties Analysis
4-Aminobutanamide has several physical and chemical properties. It has a density of 1.0±0.1 g/cm3, a boiling point of 300.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.1±3.0 kJ/mol, a flash point of 135.7±23.2 °C, and an index of refraction of 1.471 .Aplicaciones Científicas De Investigación
Anion Binding Studies
“4-Aminobutanamide” has been used in the synthesis and evaluation of a new anion receptor based on the 4-amido-1,8-naphthalimide scaffold . The findings indicate that the amide N–H is an enhanced H-bond donor but is otherwise restricted in its ability to participate in the binding of simple anions .
Synthesis of Derivatives
“4-Aminobutanamide” has been used in the synthesis of its derivatives . These derivatives could potentially have different properties and applications, expanding the utility of “4-Aminobutanamide”.
Pharmacokinetics
The physicochemical properties of “4-Aminobutanamide” suggest that it has high GI absorption, but it is not BBB permeant or a P-gp substrate . It is also not an inhibitor of various CYP enzymes . These properties could influence its potential applications in drug delivery and pharmacology.
Safety Considerations
“4-Aminobutanamide” has certain safety considerations associated with it. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-aminobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVPFJVXEXJFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186235 | |
| Record name | Butanamide, 4-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutanamide | |
CAS RN |
3251-08-9 | |
| Record name | 4-Aminobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyramide, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 4-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminobutanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQN3YXP96S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of deuterium-enriched 4-aminobutanamide in research?
A1: Deuterium-enriched compounds, like 4-aminobutanamide-2,3,4-2H3, are valuable tools in scientific research. They can be used as internal standards in mass spectrometry for accurate quantification of 4-aminobutanamide in biological samples []. Additionally, the presence of deuterium can alter the compound's metabolic rate, providing insights into its pharmacokinetic properties and potential for drug development [].
Q2: How is 4-aminobutanamide synthesized, and are there methods for incorporating deuterium into its structure?
A2: 4-Aminobutanamide can be synthesized through various methods, including the reduction of 3-cyanopropanamides []. Importantly, deuterium can be incorporated into the molecule during synthesis. For example, reacting 3(2H)-pyridazinone with deuterium gas yields 1,4,5,6-tetrahydro-3(2H)-pyridazinone-4,5,6-2H3. Further reduction of this intermediate with Raney nickel and hydrogen produces 4-aminobutanamide-2,3,4-2H3 [].
Q3: Is 4-aminobutanamide found in nature, and if so, what is its biological relevance?
A3: Yes, 4-aminobutanamide, also known as GABAMIDE, is a naturally occurring compound. It has been identified as a significant component of the sticky droplets in orb webs spun by the spider Zygiella atrica []. While its exact function in the web remains unclear, its presence alongside other compounds like putrescine and β-alaninamide suggests a potential role in prey capture or web integrity [].
Q4: 4-Aminobutanamide is structurally similar to γ-aminobutyric acid (GABA). Does this similarity translate to shared biological activity?
A4: While 4-aminobutanamide shares structural similarities with the neurotransmitter GABA, research has focused on its potential as a chemokine receptor antagonist, particularly for CCR2 []. CCR2 plays a crucial role in inflammatory responses, and its antagonists, including those structurally derived from 4-aminobutanamide, show promise in treating conditions like atherosclerosis and multiple sclerosis [].
Q5: What are the current limitations in our understanding of 4-aminobutanamide, and what are potential future research directions?
A5: While 4-aminobutanamide has been identified in natural sources and synthesized for various applications, there are still knowledge gaps. Further research is needed to fully elucidate its biological role in spider webs, particularly in relation to the other co-occurring compounds. Additionally, exploring the structure-activity relationship of 4-aminobutanamide derivatives as CCR2 antagonists could lead to the development of more potent and selective therapeutic agents [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B1198557.png)
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1198558.png)
![N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1198561.png)


![2-Aminoethyl 2-[[2-[4-(4-chlorophenoxy)phenoxy]acetyl]amino]ethyl hydrogen phosphate](/img/structure/B1198564.png)